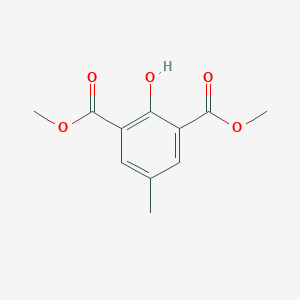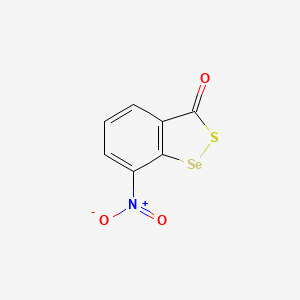
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2-hydroxy-5-methylbenzene-1,3-dicarboxylic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The oxidation of the hydroxyl group can yield 2-formyl-5-methylbenzene-1,3-dicarboxylate.
Reduction: The reduction of ester groups can produce 2-hydroxy-5-methylbenzene-1,3-dimethanol.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-hydroxyisophthalate: Similar structure but with hydroxyl group at a different position.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.
Biphenyl dimethyl dicarboxylate: Features two benzene rings linked together.
Uniqueness
Dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
129117-85-7 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
dimethyl 2-hydroxy-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5,12H,1-3H3 |
Clave InChI |
RIFTZRIFXODMHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)



